REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:44][S:45](=[O:46])[CH3:47].[Cl:34][c:35]1[cH:36][c:37]([C:41](=[O:42])[NH2:43])[n:38][cH:39][cH:40]1.[K+:6].[NH2:7][c:8]1[c:9]([F:15])[cH:10][c:11]([OH:14])[cH:12][cH:13]1.[O-:16][S:17]([c:18]1[cH:19][c:20]2[c:21]([cH:22][c:23]([S:24](=[O:25])(=[O:26])[O-:27])[cH:28][cH:29]2)[cH:30][cH:31]1)(=[O:32])=[O:33].[O:49]1[CH2:50][CH2:51][CH2:52][CH2:53]1.[OH2:48]>>[NH2:7][c:8]1[c:9]([F:15])[cH:10][c:11]([O:14][c:35]2[cH:36][c:37]([C:41](=[O:42])[NH2:43])[n:38][cH:39][cH:40]2)[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc(Cl)ccn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=S(=O)([O-])c1ccc2cc(S(=O)(=O)[O-])ccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)c1cc(Oc2ccc(N)c(F)c2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |